molecular formula C13H23NSi B056713 2-(1-Triethylsilylethyl)pyridine CAS No. 113948-60-0

2-(1-Triethylsilylethyl)pyridine

Cat. No. B056713
M. Wt: 221.41 g/mol
InChI Key: NVJZHJNDFDTSFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-Triethylsilylethyl)pyridine is a chemical compound that belongs to the pyridine family. It is commonly known as TESPy or TESEPy. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including organic synthesis, materials science, and medicinal chemistry.

Mechanism Of Action

The mechanism of action of 2-(1-Triethylsilylethyl)pyridine is not fully understood. However, it has been suggested that it may act as an inhibitor of tubulin polymerization, which is essential for cell division. This mechanism of action is similar to that of some anticancer drugs, which target rapidly dividing cells.

Biochemical And Physiological Effects

2-(1-Triethylsilylethyl)pyridine has been shown to have cytotoxic effects on cancer cells. It has also been shown to induce apoptosis, which is programmed cell death. In addition, it has been shown to inhibit the migration and invasion of cancer cells. These effects suggest that 2-(1-Triethylsilylethyl)pyridine may have potential as an anticancer agent.

Advantages And Limitations For Lab Experiments

One advantage of 2-(1-Triethylsilylethyl)pyridine is its ease of synthesis. It can be synthesized in good to excellent yields using a simple reaction. Another advantage is its potential as an anticancer agent. However, one limitation is that its mechanism of action is not fully understood. Further research is needed to elucidate its mechanism of action and to determine its potential as a therapeutic agent.

Future Directions

There are several future directions for research on 2-(1-Triethylsilylethyl)pyridine. One direction is to further investigate its potential as an anticancer agent. This could involve testing its efficacy against different types of cancer cells and in animal models. Another direction is to explore its potential as a building block for the synthesis of MOFs. This could involve synthesizing new MOFs using 2-(1-Triethylsilylethyl)pyridine and testing their properties. Finally, further research is needed to understand its mechanism of action and to optimize its synthesis for use in various applications.

Synthesis Methods

The synthesis of 2-(1-Triethylsilylethyl)pyridine involves the reaction of 2-bromoethyltriethylsilane with pyridine in the presence of a base such as potassium carbonate. The reaction takes place under reflux conditions in a solvent such as dimethylformamide (DMF). The product is obtained by purification using column chromatography. This method yields the desired product in good to excellent yields.

Scientific Research Applications

2-(1-Triethylsilylethyl)pyridine has found applications in various scientific fields. In organic synthesis, it has been used as a ligand for palladium-catalyzed cross-coupling reactions. It has also been used as a reagent for the synthesis of pyridine derivatives. In materials science, it has been used as a building block for the synthesis of metal-organic frameworks (MOFs). In medicinal chemistry, it has shown potential as an anticancer agent.

properties

CAS RN

113948-60-0

Product Name

2-(1-Triethylsilylethyl)pyridine

Molecular Formula

C13H23NSi

Molecular Weight

221.41 g/mol

IUPAC Name

triethyl(1-pyridin-2-ylethyl)silane

InChI

InChI=1S/C13H23NSi/c1-5-15(6-2,7-3)12(4)13-10-8-9-11-14-13/h8-12H,5-7H2,1-4H3

InChI Key

NVJZHJNDFDTSFS-UHFFFAOYSA-N

SMILES

CC[Si](CC)(CC)C(C)C1=CC=CC=N1

Canonical SMILES

CC[Si](CC)(CC)C(C)C1=CC=CC=N1

synonyms

Pyridine,2-[1-(triethylsilyl)ethyl]-(9CI)

Origin of Product

United States

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